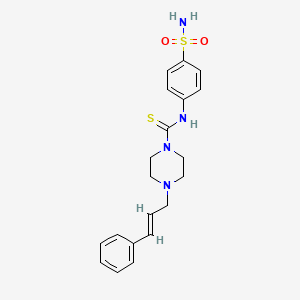
LF3
概要
説明
科学的研究の応用
LF3 has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its effects on cellular signaling pathways, particularly the Wnt signaling pathway.
Medicine: Due to its inhibitory effects on Wnt signaling, it is being investigated for potential therapeutic applications in cancer treatment and other diseases involving aberrant Wnt signaling.
Industry: The compound may be used in the development of new materials and chemical processes.
作用機序
Target of Action
LF3 primarily targets the β-catenin/TCF4 interaction in the Wnt/β-catenin signaling pathway . This pathway plays a crucial role in regulating cell fate, proliferation, tissue homeostasis, and embryogenesis .
Mode of Action
This compound acts as an antagonist of the β-catenin/TCF4 interaction . It robustly inhibits this interaction, thereby suppressing the Wnt/β-catenin signals in cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wnt/β-catenin signaling pathway . By inhibiting the β-catenin/TCF4 interaction, this compound suppresses Wnt/β-catenin signals, which in turn affects various cellular processes related to Wnt signaling .
Result of Action
This compound has been shown to suppress features of cancer cells related to Wnt signaling, including high cell motility, cell-cycle progression, and the overexpression of Wnt target genes . Moreover, this compound can reduce the migration and proliferation of cells and induce their apoptosis . Remarkably, the self-renewal capacity of cancer stem cells is blocked by this compound in a concentration-dependent manner .
生化学分析
Biochemical Properties
LF3 plays a significant role in biochemical reactions. It interacts with β-catenin and TCF4, two key proteins in the Wnt signaling pathway . The nature of these interactions is inhibitory, with this compound disrupting the interaction between these two proteins and thereby inhibiting the Wnt signaling pathway .
Cellular Effects
4-[(2E)-3-phenylprop-2-en-1-yl]-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide has profound effects on various types of cells and cellular processes. It inhibits the proliferation of Wnt-addicted colon cancer cells through the induction of cell-cycle arrest . Furthermore, this compound also inhibits the self-renewal capacity of cancer stem cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with β-catenin and TCF4. By disrupting this interaction, this compound inhibits the Wnt signaling pathway, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound can inhibit the Wnt signaling pathway and this effect is sustained over time .
準備方法
The synthesis of LF3 involves several steps. One common synthetic route includes the reaction of 3-phenylprop-2-en-1-yl chloride with N-(4-sulfamoylphenyl)piperazine-1-carbothioamide under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to streamline the production process.
化学反応の分析
LF3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl or phenyl groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
Similar compounds to LF3 include:
N-[(2E)-3-phenylprop-2-en-1-yl]aniline: This compound shares a similar phenylprop-2-en-1-yl structure but differs in its functional groups.
1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazoles: These compounds have been studied for their anticancer properties and share structural similarities with the target compound.
The uniqueness of this compound lies in its specific inhibitory effects on the Wnt signaling pathway, which distinguishes it from other similar compounds.
特性
IUPAC Name |
4-[(E)-3-phenylprop-2-enyl]-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S2/c21-28(25,26)19-10-8-18(9-11-19)22-20(27)24-15-13-23(14-16-24)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2,(H,22,27)(H2,21,25,26)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQIFHLBPBLRRM-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















